molecular formula C29H49N3O7 B586306 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid CAS No. 949925-75-1

3'-Desmethoxy Aliskiren 3'-Carboxylic Acid

Cat. No.: B586306
CAS No.: 949925-75-1
M. Wt: 551.725
InChI Key: WGLWFINTGGHHBQ-MLCQCVOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid is a derivative of Aliskiren, which is a well-known renin inhibitor used in the treatment of hypertension. This compound has gained attention due to its potential therapeutic applications and its role in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid involves multiple steps, starting from the parent compound AliskirenThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid involves the inhibition of renin, an enzyme responsible for the conversion of angiotensinogen to angiotensin I. By inhibiting renin, the compound reduces the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the renin-angiotensin system, and the pathways involved are related to blood pressure regulation and cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other renin inhibitors. These modifications can potentially enhance its efficacy and reduce side effects .

Properties

IUPAC Name

3-[5-[(2S,4S,5S,7S)-4-amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-methoxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49N3O7/c1-17(2)20(12-19-8-9-24(38-7)25(13-19)39-11-10-26(34)35)14-22(30)23(33)15-21(18(3)4)27(36)32-16-29(5,6)28(31)37/h8-9,13,17-18,20-23,33H,10-12,14-16,30H2,1-7H3,(H2,31,37)(H,32,36)(H,34,35)/t20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLWFINTGGHHBQ-MLCQCVOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCC(=O)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCC(=O)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747542
Record name 3-{5-[(2S,4S,5S,7S)-4-Amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-(propan-2-yl)nonyl]-2-methoxyphenoxy}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949925-75-1
Record name 3'-Desmethoxy aliskiren 3'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{5-[(2S,4S,5S,7S)-4-Amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-(propan-2-yl)nonyl]-2-methoxyphenoxy}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-DESMETHOXY ALISKIREN 3'-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BR2LU46VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.